Thiazovivin

Description

Structure

3D Structure

Properties

IUPAC Name |

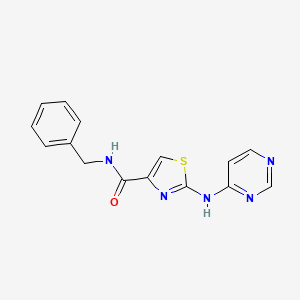

N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBKQCZBPPCLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673091 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226056-71-8 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazovivin's Mechanism of Action in Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazovivin is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its application in stem cell biology has been transformative, significantly enhancing cell survival, particularly after single-cell dissociation, and facilitating cellular reprogramming.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on stem cells, detailed experimental protocols for assessing its activity, and a compilation of quantitative data to support experimental design. The primary mechanism of this compound revolves around its inhibition of the Rho-ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis. By mitigating the hyperactivation of this pathway induced by cellular stress, such as enzymatic dissociation, this compound promotes a pro-survival environment for pluripotent stem cells while maintaining their undifferentiated state.

Core Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway

The central mechanism of this compound in stem cells is the inhibition of the Rho-associated kinase (ROCK).[1][5] ROCK is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[6] The Rho-ROCK signaling cascade is integral to numerous cellular processes, including the organization of the actin cytoskeleton, cell polarity, and contraction.[1]

Upon single-cell dissociation, a process commonly used in stem cell culture and experimentation, human embryonic stem cells (hESCs) experience a significant increase in RhoA and ROCK activity.[6] This hyperactivation leads to downstream phosphorylation of targets like Myosin Light Chain (MLC), resulting in increased actomyosin contractility and subsequent anoikis (a form of programmed cell death initiated by loss of cell-matrix anchorage).

This compound directly targets and inhibits ROCK, thereby preventing these downstream events.[4][6] This inhibition leads to a reduction in cytoskeletal tension and promotes cell survival and attachment to the extracellular matrix (ECM).[6]

Stabilization of E-cadherin and Enhancement of Cell-Cell Adhesion

A critical consequence of ROCK inhibition by this compound is the stabilization of E-cadherin, a key component of adherens junctions responsible for cell-cell adhesion.[1][6] Following enzymatic dissociation, E-cadherin is often cleaved and its newly synthesized form is unstable.[6] this compound treatment has been shown to prevent the endocytosis of E-cadherin, leading to its accumulation at the cell surface.[6][7] This enhanced E-cadherin-mediated cell-cell interaction is crucial for the survival of dissociated hESCs, especially in the absence of a supportive extracellular matrix.[5][6]

Promotion of Cell-ECM Adhesion and Integrin Signaling

This compound also enhances the adhesion of stem cells to the extracellular matrix (ECM).[6] Dissociated hESCs treated with this compound exhibit dramatically increased adhesion to Matrigel- or laminin-coated surfaces.[6][7] This effect is mediated through the enhancement of β1 integrin activity, which in turn synergizes with growth factors to promote cell survival.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and efficacy of this compound in stem cell applications.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (ROCK) | 0.5 µM | Cell-free assay | [7][8] |

| Effective Concentration | 2 µM | Human Embryonic Stem Cells (hESCs) | [6][7] |

| Comparative Efficacy | 2 µM this compound is comparable to 10 µM Y-27632 | Human Embryonic Stem Cells (hESCs) | [7][9] |

| Application | This compound Concentration | Effect | Reference |

| hESC Survival Post-Dissociation | 2 µM | >30-fold increase in survival | [7] |

| iPSC Reprogramming Efficiency | 1 µM | >10-fold increase in efficiency of cord blood mononuclear cells | [7][9] |

| Cattle Embryo-derived Stem-like Cell Derivation | Not specified | Increased attachment rates and expression of pluripotency markers | [10][11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its application.

Caption: this compound's mechanism of action via ROCK inhibition.

Caption: A typical experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the effects of this compound on stem cells.

In Vitro Rho-Kinase (ROCK) Activity Assay

This protocol is based on the use of a commercially available Rho-kinase assay kit, such as the CycLex Rho-kinase Assay Kit mentioned in the literature.[7]

Objective: To quantify the inhibitory effect of this compound on ROCK activity in a cell-free system.

Materials:

-

Recombinant ROCK

-

This compound (dissolved in DMSO)

-

Rho-kinase assay kit (containing substrate like MYPT1, ATP, and detection antibodies)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be around the IC50 value (e.g., 0.01 µM to 10 µM).

-

Add the recombinant ROCK enzyme to the wells of the assay plate pre-coated with the ROCK substrate (e.g., MYPT1).

-

Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Wash the plate to remove ATP and unbound reagents.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

-

Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ROCK inhibition for each this compound concentration compared to the DMSO control.

Western Blot Analysis for Pluripotency Markers and E-cadherin

Objective: To assess the protein levels of pluripotency markers (e.g., OCT4, SOX2, NANOG) and E-cadherin in stem cells following this compound treatment.

Materials:

-

hESCs or iPSCs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-E-cadherin, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture stem cells with or without this compound for the desired duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Cell Surface E-cadherin

Objective: To quantify the level of E-cadherin on the surface of stem cells after dissociation and treatment with this compound.

Materials:

-

hESCs or iPSCs

-

This compound

-

Dissociation reagent (e.g., Accutase)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated anti-E-cadherin antibody or a primary anti-E-cadherin antibody and a corresponding fluorescent secondary antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Dissociate the stem cells into a single-cell suspension using Accutase.

-

Wash the cells with FACS buffer.

-

Treat the cells with this compound or DMSO in suspension for a specified time (e.g., 1-4 hours).

-

Resuspend the cells in FACS buffer.

-

Add the anti-E-cadherin antibody or the isotype control to the cell suspension.

-

Incubate on ice for 30-45 minutes in the dark.

-

If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity of E-cadherin staining.

Single-Cell Survival and Attachment Assay

Objective: To determine the effect of this compound on the survival and attachment of dissociated stem cells.

Materials:

-

hESCs or iPSCs

-

This compound

-

Dissociation reagent (e.g., Accutase)

-

Stem cell culture medium

-

Matrigel-coated plates

-

Microscope with a camera

-

Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)

Procedure:

-

Coat the wells of a multi-well plate with Matrigel.

-

Dissociate the stem cells into a single-cell suspension.

-

Count the number of viable cells.

-

Seed a defined number of cells (e.g., 1 x 10^5 cells/well) into the Matrigel-coated wells in culture medium containing either this compound or DMSO.

-

Incubate the plates for 24-48 hours.

-

For Survival Assay: After incubation, detach the cells and count the number of viable cells in each condition. Calculate the percentage of survival relative to the initial number of seeded cells.

-

For Attachment Assay: After a shorter incubation period (e.g., 2-6 hours), gently wash the wells to remove unattached cells.

-

Capture images of multiple random fields in each well.

-

Count the number of attached cells per field.

-

Calculate the average number of attached cells per condition.

Conclusion

This compound is an indispensable tool in stem cell research, primarily due to its robust ability to enhance cell survival and maintain pluripotency. Its mechanism of action is well-defined, centering on the inhibition of the Rho-ROCK signaling pathway. This inhibition counteracts the detrimental effects of single-cell dissociation by stabilizing E-cadherin, promoting cell-cell and cell-ECM adhesion, and preventing anoikis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the applications of this compound in the dynamic field of stem cell biology.

References

- 1. Development of a protein marker panel for characterization of human induced pluripotent stem cells (hiPSCs) using global quantitative proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]

- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Thiazovivin for Enhanced iPSC Generation: A Technical Guide

Introduction

The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and drug discovery. However, the process is often hampered by low efficiency and poor cell survival, particularly after single-cell dissociation required for clonal selection and genetic manipulation. Thiazovivin, a cell-permeable aminothiazole compound, has emerged as a critical small molecule for overcoming these hurdles. It is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which significantly enhances cell survival and improves the overall efficiency of iPSC reprogramming.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on iPSC generation.

Mechanism of Action: The ROCK Signaling Pathway

This compound exerts its pro-survival and reprogramming-enhancing effects by inhibiting the ROCK signaling pathway. The ROCK family of serine/threonine kinases (ROCK1 and ROCK2) are key regulators of actin cytoskeleton dynamics, cell adhesion, and apoptosis.[4][5][6]

Key Functions of the ROCK Pathway in Stem Cells:

-

Apoptosis: Single-cell dissociation of human pluripotent stem cells (hPSCs) leads to hyperactivation of the Rho-ROCK pathway, resulting in anoikis (a form of programmed cell death).[1][7][8]

-

Cell Adhesion: ROCK signaling influences the stability of cell-cell junctions (mediated by E-cadherin) and cell-extracellular matrix (ECM) interactions (mediated by integrins).[9][10]

-

Cytoskeleton and Morphology: The pathway controls the shape and movement of cells by acting on the actin cytoskeleton.[4][7][11]

This compound's Interventive Role: By inhibiting ROCK, this compound effectively counteracts the detrimental effects of single-cell dissociation. Its primary mechanisms include:

-

Inhibition of Apoptosis: this compound prevents dissociation-induced apoptosis, dramatically increasing cell viability. Studies show it reduces TUNEL-positive (apoptotic) cells from over 80% in control groups to around 12% after trypsinization.[1]

-

Stabilization of E-cadherin: The molecule potently inhibits the endocytosis of E-cadherin, a crucial protein for cell-cell adhesion.[9][10] This stabilization allows dissociated cells to re-establish essential cell-cell interactions, which is critical for survival even in the absence of an ECM.[10][12]

-

Enhancement of Cell-ECM Adhesion: this compound increases cell adhesion to ECM proteins like Matrigel by promoting β1-integrin activity.[10][13]

This multi-pronged mechanism of enhancing both cell-cell and cell-ECM adhesion while preventing apoptosis is the key to its success in improving iPSC generation.

Quantitative Impact on iPSC Generation Efficiency

This compound significantly boosts the efficiency of reprogramming across various cell types and methods. It is often used in chemical cocktails to achieve synergistic effects.

-

Standalone Improvement: this compound treatment alone can enhance the survival of dissociated hESCs by more than 30-fold.[10][12] When used on cord blood mononuclear cells, a 1 µM concentration increased reprogramming efficiency by over 10 times.[10][12]

-

Synergy with Other Small Molecules: Its most dramatic effects are seen in combination with other inhibitors. When added to a cocktail of SB431542 (a TGF-β inhibitor) and PD0325901 (a MEK-ERK inhibitor), this compound can increase the overall reprogramming efficiency from fibroblast cultures by over 200-fold compared to using the four transcription factors (Oct4, Sox2, Klf4, c-Myc) alone.[1][14]

The following table summarizes key quantitative data from cited studies.

| Parameter | Cell Type | This compound Concentration | Key Findings | Reference |

| Cell Survival | Human ESCs | 2 µM | >30-fold increase in survival after enzymatic dissociation. | [10][12] |

| Apoptosis Reduction | Human ESCs | 2 µM | Reduced TUNEL-positive cells from 81% (DMSO) to 12% (this compound). | [1] |

| Reprogramming Efficiency | Cord Blood Mononuclear Cells | 1 µM | >10-fold increase in iPSC generation efficiency. | [10][12] |

| Synergistic Efficiency | Human Fibroblasts | 0.5 µM | >200-fold overall improvement when combined with SB431542 and PD0325901. | [1][14] |

| Potency Comparison | N/A (Cell-free assay) | 0.5 µM (IC50) | ~5-fold more potent than the common ROCK inhibitor Y-27632. | [1][15] |

Experimental Protocols for iPSC Generation

This section provides a generalized protocol for using this compound to enhance iPSC generation from human fibroblasts. Specifics may need optimization based on the cell line and reprogramming technology used.

A. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder.[14] Dissolve it in sterile DMSO to create a stock solution, for example, at a concentration of 10 mM.[16][17]

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 3 months.[1]

B. Reprogramming Protocol

-

Cell Seeding: Plate target cells (e.g., human fibroblasts) onto a Matrigel-coated plate or on a feeder layer of mouse embryonic fibroblasts (MEFs).

-

Transduction/Transfection: Introduce the reprogramming factors (e.g., Oct4, Sox2, Klf4, c-Myc) using a suitable method such as lentiviral transduction, Sendai virus, or episomal vectors.

-

Initiation of this compound Treatment: Two to four days post-transduction, switch the culture to iPSC generation medium. This medium should be supplemented with the desired final concentration of this compound (typically 0.5 µM to 2 µM).[1][18] If using a chemical cocktail, add the other small molecules (e.g., 2 µM SB431542 and 0.5 µM PD0325901) at this time.[1][14]

-

Maintenance: Continue to culture the cells, replacing the medium daily with fresh iPSC medium containing this compound and any other small molecules.

-

Duration of Treatment: Maintain the this compound treatment for the initial, critical phase of reprogramming, typically the first 7 to 10 days. This period is crucial for promoting the survival of cells undergoing mesenchymal-to-epithelial transition (MET), a key step in reprogramming.[19]

-

Colony Emergence and Maturation: After the initial treatment period, switch to a standard iPSC maintenance medium without this compound. Continue to culture for another 2-3 weeks until distinct, compact iPSC colonies with well-defined borders appear.

-

Colony Picking and Expansion: Manually pick the mature iPSC colonies and transfer them to a new Matrigel-coated plate for expansion. To improve survival during this passaging step, it is highly recommended to supplement the medium with a ROCK inhibitor like this compound (2 µM) or Y-27632 (10 µM) for the first 24 hours after picking.[8][20]

-

Characterization: Once stable iPSC lines are established, perform characterization assays to confirm pluripotency (e.g., expression of markers like OCT4, NANOG, SSEA-4) and genomic stability (karyotyping).[10][21]

Logical Framework of this compound's Efficacy

The benefits of this compound can be understood through a clear cause-and-effect relationship, starting from its molecular target and culminating in higher reprogramming yields.

This compound is an indispensable tool for robust and efficient iPSC generation. By selectively inhibiting the ROCK pathway, it directly addresses the primary challenge of poor cell survival following dissociation. Its ability to stabilize E-cadherin and promote integrin-mediated adhesion ensures that cells undergoing the stress of reprogramming are maintained in a viable state, leading to a significantly higher yield of fully reprogrammed iPSC colonies. The inclusion of this compound, particularly in the initial stages of reprogramming and during clonal expansion, has become a standard and highly effective practice in stem cell laboratories worldwide.

References

- 1. iPSC Induction Enhancer, this compound - CAS 1226056-71-8 - Calbiochem | 420220 [merckmillipore.com]

- 2. stemcell.com [stemcell.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]

- 9. pnas.org [pnas.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]

- 12. selleck.co.jp [selleck.co.jp]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound ≥98% (HPLC), powder, Rho kinase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. selleckchem.com [selleckchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Thiazovivin in Enhancing Embryonic Stem Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The in vitro culture of human embryonic stem cells (hESCs) is frequently hampered by poor survival rates, particularly following single-cell dissociation, a process known as anoikis. This technical guide delves into the pivotal role of Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in significantly improving the survival and maintaining the pluripotency of hESCs. We will explore its mechanism of action, provide a comprehensive summary of its quantitative effects, detail experimental protocols for its application, and visualize the underlying signaling pathways and experimental workflows.

Introduction

Human embryonic stem cells hold immense promise for regenerative medicine and drug discovery due to their capacity for indefinite self-renewal and their ability to differentiate into all cell types of the body. A significant bottleneck in harnessing their full potential is the high incidence of cell death upon enzymatic dissociation to single cells, which is often necessary for passaging, clonal selection, and various experimental procedures. This phenomenon is largely attributed to the disruption of cell-cell and cell-extracellular matrix (ECM) interactions, leading to the activation of apoptotic pathways.

This compound has emerged as a crucial tool to overcome this challenge. It is a 2,4-disubstituted thiazole that functions as a selective ROCK inhibitor.[1] By targeting the ROCK signaling pathway, this compound effectively mitigates dissociation-induced apoptosis, thereby dramatically enhancing hESC survival and facilitating their routine culture and manipulation.[2][3]

Mechanism of Action

This compound's pro-survival effect on hESCs is primarily mediated through its inhibition of the ROCK signaling pathway.[2][4] ROCK is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, cell polarity, and contraction.[2] The dissociation of hESCs disrupts crucial cell adhesion molecules, particularly E-cadherin, leading to the activation of ROCK and subsequent cytoskeletal rearrangements that trigger apoptosis.[1]

This compound intervenes in this process in two key ways:

-

Stabilization of E-cadherin: Following enzymatic dissociation, full-length E-cadherin is often cleaved, leading to the disruption of cell-cell junctions essential for survival.[1] this compound treatment has been shown to inhibit the endocytosis of E-cadherin, thereby stabilizing its presence on the cell surface.[1][5] This allows for the rapid re-establishment of cell-cell interactions, which is critical for hESC survival, especially in ECM-free conditions.[1][5]

-

Enhancement of Cell-ECM Adhesion: this compound promotes the adhesion of dissociated hESCs to ECM components like Matrigel or laminin.[1][5] This is achieved by enhancing integrin-mediated signaling, which is vital for cell attachment and survival.[1][3]

By targeting both cell-cell and cell-ECM adhesion pathways, this compound provides a robust protective effect, allowing hESCs to recover and proliferate after single-cell dissociation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative impact of this compound on various aspects of hESC culture.

| Parameter | Condition | Result | Reference |

| hESC Survival | Enzymatic Dissociation | >30-fold increase in survival | [5] |

| Reprogramming Efficiency | Cord Blood Mononuclear Cells to iPSCs | >10-fold increase | [5][6] |

| ROCK Inhibition (IC50) | Cell-free assay | 0.5 µM | [4][5][6] |

| Effective Concentration | hESC Culture | 2 µM | [3][5] |

| Comparison with Y-27632 | hESC Protection | This compound at 2 µM is comparable to Y-27632 at 10 µM | [5][6] |

Table 1: Quantitative Effects of this compound on hESC Survival and Related Parameters.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₃N₅OS | [2][7] |

| Molecular Weight | 311.36 g/mol | [7][8] |

| CAS Number | 1226056-71-8 | [2][7] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (e.g., at 100 mM) | [7] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 321.2 µL of DMSO.[7]

-

If a precipitate is observed, warm the solution to 37°C for 2-5 minutes to aid dissolution.[7]

-

Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.

Culture of hESCs with this compound after Single-Cell Dissociation

Materials:

-

hESCs cultured on Matrigel-coated plates

-

hESC culture medium (e.g., mTeSR™1)

-

This compound stock solution (10 mM)

-

Accutase or other suitable dissociation reagent

-

Matrigel-coated culture plates

Protocol:

-

Aspirate the spent medium from the hESC culture and wash the cells with DPBS.

-

Add Accutase to the culture dish and incubate at 37°C until the cells detach as single cells.

-

Neutralize the Accutase with hESC culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the cell pellet in fresh hESC culture medium.

-

Add this compound to the hESC culture medium to a final concentration of 2 µM.[3]

-

Plate the single-cell suspension onto new Matrigel-coated plates at the desired density.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

The medium containing this compound is typically used for the first 24 hours after passaging to promote survival and attachment. Subsequently, the cells can be cultured in medium without this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits ROCK, preventing anoikis and promoting survival.

Experimental Workflow for hESC Passaging with this compound

Caption: Workflow for passaging hESCs using this compound to enhance survival.

Conclusion

This compound is an indispensable small molecule for the robust culture of human embryonic stem cells. Its ability to inhibit ROCK and consequently stabilize E-cadherin and enhance cell-ECM adhesion provides a powerful mechanism to overcome the detrimental effects of single-cell dissociation. The significant increase in cell survival and the maintenance of pluripotency make this compound a standard and essential component in many hESC culture protocols, facilitating a wide range of applications from basic research to the development of cell-based therapies. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to empower researchers to successfully and efficiently culture these valuable cells.

References

- 1. pnas.org [pnas.org]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Stem Cell Signaling Compounds: R&D Systems [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. reprocell.com [reprocell.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. cdn.stemcell.com [cdn.stemcell.com]

Thiazovivin's Impact on E-cadherin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in cellular research, particularly in the context of stem cell biology and regenerative medicine. Its profound effect on enhancing cell survival and maintaining pluripotency, especially after single-cell dissociation, is largely attributed to its ability to stabilize E-cadherin at the cell surface. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound stabilizes E-cadherin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

E-cadherin, a calcium-dependent transmembrane glycoprotein, is a cornerstone of epithelial cell-cell adhesion and plays a pivotal role in tissue morphogenesis and homeostasis. In the realm of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), robust E-cadherin-mediated cell-cell contacts are essential for survival, proliferation, and the maintenance of the undifferentiated state. The process of enzymatic dissociation, a routine procedure in cell culture, disrupts these vital cell-cell junctions, leading to the internalization and degradation of E-cadherin, which in turn triggers apoptosis, a phenomenon known as anoikis.

This compound has been identified as a key reagent to counteract this detrimental effect. By inhibiting the ROCK signaling pathway, this compound preserves the architectural integrity of E-cadherin at the plasma membrane, thereby significantly improving the viability and cloning efficiency of dissociated PSCs. This guide will explore the intricate molecular interactions and provide practical information for researchers looking to leverage this compound's properties in their experimental workflows.

Mechanism of Action: The Rho-ROCK Pathway and E-cadherin

The primary mechanism by which this compound stabilizes E-cadherin is through the inhibition of the Rho-ROCK signaling pathway. Rho GTPases, upon activation, stimulate ROCK, which in turn phosphorylates a cascade of downstream targets that regulate the actin cytoskeleton.

Key points of the mechanism include:

-

Inhibition of Myosin Light Chain (MLC) Phosphorylation: Activated ROCK phosphorylates and activates MLC, which promotes the interaction of actin and myosin, leading to increased actomyosin contractility and the formation of stress fibers. This cytoskeletal tension can physically disrupt adherens junctions and promote the endocytosis of E-cadherin. This compound, by inhibiting ROCK, prevents MLC phosphorylation, reduces cytoskeletal tension, and thereby stabilizes E-cadherin at the cell surface.

-

Prevention of E-cadherin Endocytosis: The destabilization of the actin cytoskeleton at adherens junctions, driven by ROCK activity, is a key trigger for the clathrin-mediated endocytosis of E-cadherin. By maintaining a less contractile cortical actin network, this compound indirectly inhibits the internalization of E-cadherin, leading to its accumulation at the cell membrane.[1]

-

Enhanced Cell-Cell Adhesion: The stabilization of E-cadherin at the cell surface promotes the formation and maintenance of robust cell-cell junctions, which is critical for the survival of dissociated cells and the formation of colonies from single cells.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

| Parameter | Value | Cell Type | Reference |

| IC50 for ROCK (cell-free assay) | 0.5 µM | - | [1] |

| Effective Concentration for hESC Protection | 2 µM | hESCs | [1][2] |

| Comparative Efficacy | 2 µM this compound is comparable to 10 µM Y-27632 | hESCs | [1] |

| Enhancement of hESC Survival (post-dissociation) | >30-fold | hESCs | [1] |

Table 1: Potency and Efficacy of this compound

| Experimental Finding | Method | Result | Reference |

| Increased E-cadherin Protein Levels | Western Blot | Significant increase in full-length E-cadherin protein after trypsin dissociation and this compound treatment. | [3] |

| Increased Cell Surface E-cadherin | Flow Cytometry | Significant increase in cell surface E-cadherin in hESCs treated with this compound after trypsinization. | [3] |

| Increased E-cadherin Gene Expression | qRT-PCR | Increased expression of the E-cadherin gene in bovine embryo-derived stem-like cells. | [4] |

Table 2: this compound's Effect on E-cadherin Expression and Localization

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on E-cadherin stabilization.

Western Blotting for Total E-cadherin

This protocol is designed to quantify the total cellular levels of E-cadherin protein following this compound treatment.

-

Cell Culture and Treatment:

-

Plate human embryonic stem cells (hESCs) on Matrigel-coated plates in mTeSR™1 medium.

-

When cells reach 70-80% confluency, treat with 2 µM this compound or a vehicle control (e.g., DMSO) for 24 hours.

-

Dissociate cells using TrypLE™ Express Enzyme.

-

-

Cell Lysis:

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against E-cadherin (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize E-cadherin band intensity to a loading control like β-actin or GAPDH.

-

Flow Cytometry for Cell Surface E-cadherin

This protocol allows for the quantification of E-cadherin present on the cell surface.

-

Cell Preparation and Treatment:

-

Culture and treat hESCs with this compound as described in the Western Blotting protocol.

-

Gently dissociate the cells into a single-cell suspension using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

-

Antibody Staining:

-

Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

-

Add a fluorescently conjugated primary antibody against an extracellular epitope of E-cadherin (or an isotype control) at the manufacturer's recommended concentration.

-

Incubate on ice for 30-45 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the live cell population based on forward and side scatter profiles.

-

Quantify the mean fluorescence intensity (MFI) of the E-cadherin signal and compare it to the isotype control and vehicle-treated cells.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: this compound's mechanism of action on E-cadherin stabilization.

Caption: Experimental workflow for Western Blot analysis of E-cadherin.

Caption: Experimental workflow for Flow Cytometry analysis of surface E-cadherin.

Conclusion

This compound is an indispensable tool for researchers working with pluripotent stem cells and other epithelial cell types prone to anoikis. Its well-defined mechanism of action, centered on the inhibition of the Rho-ROCK pathway and the subsequent stabilization of E-cadherin at the cell surface, provides a robust method for enhancing cell survival and maintaining cellular integrity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the effective application of this compound in a research setting. Further investigation into the broader downstream effects of this compound-mediated E-cadherin stabilization will continue to unveil its full potential in advancing cell-based therapies and our understanding of fundamental cellular processes.

References

Thiazovivin's Crucial Role in Preventing Anoikis in Human Embryonic Stem Cells: A Technical Guide

For Immediate Distribution

[CITY, State] – [Date] – Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine, but their therapeutic application is hampered by poor survival rates following dissociation into single cells, a process that triggers programmed cell death known as anoikis. Thiazovivin, a small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), has emerged as a critical tool to overcome this challenge. This technical guide provides an in-depth analysis of this compound's function in preventing anoikis in hESCs, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Human embryonic stem cells are notoriously sensitive to single-cell dissociation, a necessary step for many experimental and clinical applications. This process disrupts essential cell-cell and cell-matrix interactions, leading to anoikis and significant cell loss. This compound, a potent and selective ROCK inhibitor, has been demonstrated to dramatically enhance the survival of dissociated hESCs.[1][2][3][4] This guide details the molecular mechanisms through which this compound exerts its pro-survival effects, focusing on its impact on the ROCK signaling pathway, E-cadherin-mediated cell adhesion, and integrin signaling. Furthermore, this document provides a compilation of quantitative data on this compound's efficacy and detailed protocols for key experiments to facilitate further research and application.

Mechanism of Action: Inhibition of the ROCK Pathway

Anoikis in hESCs is largely driven by the hyperactivation of the Rho/ROCK signaling pathway upon cell dissociation.[5][6] This pathway plays a central role in regulating the actin cytoskeleton, and its overstimulation leads to membrane blebbing and ultimately apoptosis.[5] this compound directly targets and inhibits ROCK, thereby mitigating these detrimental effects.

The primary mechanism of this compound in preventing anoikis involves the modulation of two critical cell adhesion systems:

-

Stabilization of E-cadherin: this compound promotes the stabilization of E-cadherin at the cell surface.[1] E-cadherin is a key component of adherens junctions, which are crucial for cell-cell adhesion and survival signaling in hESCs. By inhibiting ROCK, this compound prevents the endocytosis of E-cadherin, leading to the re-establishment of cell-cell interactions and the promotion of survival even in the absence of extracellular matrix (ECM) attachment.[7]

-

Enhancement of Integrin Signaling: this compound also enhances cell-ECM adhesion through the potentiation of β1 integrin activity.[7] Integrins are transmembrane receptors that mediate cell-matrix interactions and provide essential survival signals. This compound's inhibition of ROCK facilitates the proper functioning of integrin signaling, promoting cell attachment to substrates like Matrigel or laminin.[7]

Below is a diagram illustrating the signaling pathway through which this compound prevents anoikis in hESCs.

References

- 1. stemcell.com [stemcell.com]

- 2. This compound | ROCK | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]

- 5. Protocol for the generation of HLF+ HOXA+ human hematopoietic progenitor cells from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Optimal Thiazovivin Concentration in Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazovivin is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is widely utilized in cell culture applications, particularly in the field of stem cell biology, to enhance cell survival and cloning efficiency, especially after single-cell dissociation.[1][3] Dissociation of pluripotent stem cells into single cells typically induces significant apoptosis, a phenomenon known as anoikis. This compound mitigates this effect, reportedly increasing the survival of human embryonic stem cells (hESCs) by over 30-fold.[1] Its mechanism of action involves the stabilization of E-cadherin at the cell surface and the enhancement of cell-extracellular matrix (ECM) adhesion, which are crucial for cell survival signaling.[1][3]

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound to promote cell survival in various research contexts.

Mechanism of Action

This compound's primary cellular target is the ROCK protein. By inhibiting ROCK, this compound prevents the hyperactivation of the Rho/ROCK pathway that often occurs upon cell dissociation. This inhibition leads to several downstream effects that collectively promote cell survival:

-

Stabilization of E-cadherin: this compound treatment potently inhibits the endocytosis of E-cadherin, a key component of cell-cell adhesion junctions. This stabilization of E-cadherin on the cell surface helps to re-establish cell-cell interactions, which are essential for the survival of hESCs in the absence of ECM.[1]

-

Enhanced Cell-ECM Adhesion: this compound treatment increases the activity of β1 integrin, a crucial mediator of cell-ECM adhesion.[1] This enhanced adhesion to substrates like Matrigel or laminin activates downstream survival signaling pathways.[1]

-

Cytoskeletal Reorganization: As a ROCK inhibitor, this compound influences the actin cytoskeleton, reducing cellular contraction and membrane blebbing that are often associated with apoptosis.[4]

Data Presentation: Efficacy of this compound on Cell Survival

The optimal concentration of this compound can vary depending on the cell type and specific application. However, extensive research on human pluripotent stem cells (hPSCs) has provided a general effective range. The following table summarizes the quantitative effects of this compound on the survival of human embryonic stem cells (hESCs) after single-cell dissociation, as reported by Xu et al. (2010). The data is based on the ratio of Alkaline Phosphatase (ALP) positive colonies to the total number of initially seeded cells, a method to quantify undifferentiated hESC survival and proliferation.[3][5]

| This compound Concentration (µM) | Cell Type | Outcome Measure | Result | Reference |

| 0.5 - 2.0 | hESCs | Ratio of ALP-positive colonies to seeded cells | Dose-dependent increase in cell survival | Xu et al., 2010, PNAS[3] |

| 2.0 | hESCs | Inhibition of ROCK activity | Similar level of protection as 10 µM Y-27632 | Selleck Chemicals[1] |

| 1.0 | CB-iPSCs | Reprogramming efficiency | More than 10-fold increase | Selleck Chemicals[1] |

Note: "CB-iPSCs" refers to induced pluripotent stem cells derived from cord blood.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

This compound is soluble in DMSO.[6] To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 321 µL of DMSO.[6]

-

Gently vortex or pipette to ensure the powder is completely dissolved. If precipitation is observed, warm the solution to 37°C for 2-5 minutes.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[6]

Protocol for Enhancing hPSC Survival After Single-Cell Dissociation

Materials:

-

Human pluripotent stem cells (hPSCs) cultured on a suitable matrix (e.g., Matrigel)

-

Cell dissociation reagent (e.g., Accutase, TrypLE)

-

Complete cell culture medium appropriate for the hPSC line

-

This compound stock solution (10 mM)

-

Pre-warmed, matrix-coated culture plates

Protocol:

-

Aspirate the culture medium from the hPSCs.

-

Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add the cell dissociation reagent and incubate at 37°C until the cells detach as single cells.

-

Neutralize the dissociation reagent with complete culture medium.

-

Collect the cell suspension and centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Immediately before plating, add this compound to the cell suspension to a final concentration of 0.5 - 2.0 µM. A final concentration of 2 µM is commonly effective.[1]

-

Plate the cells onto the new matrix-coated culture plates at the desired density.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace the medium with fresh complete culture medium without this compound.

Protocol for Determining Optimal this compound Concentration (Dose-Response Experiment)

Materials:

-

hPSCs ready for passaging

-

Cell dissociation reagent

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

Matrix-coated 96-well plate

-

Cell viability assay (e.g., AlamarBlue, PrestoBlue, or a live/dead staining kit)

-

Alkaline Phosphatase (AP) staining kit

Protocol:

-

Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (control) to 10 µM (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).

-

Dissociate hPSCs into a single-cell suspension as described in the previous protocol.

-

Count the cells and adjust the concentration to a desired seeding density (e.g., 5,000 - 10,000 cells per well of a 96-well plate).

-

Add the cell suspension to the wells of the matrix-coated 96-well plate.

-

Add the prepared this compound dilutions to the respective wells.

-

Incubate the plate for 24 hours.

-

After 24 hours, perform a cell viability assay according to the manufacturer's instructions to assess immediate survival.

-

For colony formation assessment, replace the medium daily with fresh medium without this compound. After 4-5 days, perform an AP stain to identify and count the number of undifferentiated colonies.[3]

-

Calculate the ratio of AP-positive colonies to the initial number of seeded cells for each concentration.

-

Plot the cell viability or colony formation ratio against the this compound concentration to determine the optimal dose.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits ROCK, promoting cell survival.

Experimental Workflow for Optimal Concentration Determination

Caption: Workflow for determining the optimal this compound concentration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantification of the morphological characteristics of hESC colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkaline phosphatase-positive colony formation is a sensitive, specific, and quantitative indicator of undifferentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols: Thiazovivin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to dissolving and preparing a stock solution of Thiazovivin, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] this compound is instrumental in enhancing the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation, and improving the efficiency of iPSC generation.[3][4]

This compound Properties

This compound is a selective and cell-permeable small molecule that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization by inhibiting the ROCK signaling pathway.[1][2] Its ability to stabilize E-cadherin and enhance cell-extracellular matrix (ECM) adhesion makes it a valuable tool in stem cell research.[3][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(phenylmethyl)-2-(4-pyrimidinylamino)-4-thiazolecarboxamide | [1][6] |

| Alternative Names | Tzv | [7] |

| Molecular Formula | C₁₅H₁₃N₅OS | [1][6] |

| Molecular Weight | 311.36 g/mol | [3][6] |

| Appearance | A crystalline solid; Off-white to light yellow powder | [1][3] |

| Purity | ≥98% | [1][6] |

| CAS Number | 1226056-71-8 | [1][6] |

Solubility and Recommended Solvents

This compound exhibits low solubility in aqueous media but is soluble in organic solvents.[1][7] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[6][8][9] It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[3][10]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥30 mg/mL (≥96.35 mM) | [3] |

| Up to 100 mM | [6][9] | |

| 14 mg/mL | [7] | |

| Absolute Ethanol | ≤ 3.2 mM | [1] |

| ~1 mg/mL | [7] | |

| Dimethyl Formamide | ~10 mg/mL | [7] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most cell culture applications, with final working concentrations typically ranging from 0.5 µM to 10 µM.[9]

Materials:

-

This compound powder (e.g., 1 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[9]

-

Reconstitution:

-

Dissolution:

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles.[1][9]

-

Store the aliquots at -20°C for long-term storage (stable for at least one year) or at -80°C (stable for up to two years).[3][8][9] Protect from light.[6][8][9]

-

For short-term use (up to one month), the dissolved compound can be stored at 4°C.[8][11]

-

Table 3: Volume of DMSO for Different Stock Concentrations (for 1 mg of this compound)

| Desired Stock Concentration | Volume of DMSO to Add |

| 1 mM | 3212 µL |

| 2 mM | 1606 µL |

| 5 mM | 642.4 µL |

| 10 mM | 321.2 µL |

Table adapted from Miltenyi Biotec datasheet.[9]

Use in Cell Culture:

-

Thaw the required aliquot at 37°C.[9]

-

To prevent precipitation, pre-warm the cell culture medium before adding the reconstituted this compound.[6][9]

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to 0.5% to avoid cellular toxicity.[1][6][9]

Diagrams

Caption: Workflow for preparing this compound stock solution.

Caption: this compound inhibits ROCK, leading to increased cell survival.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GMP this compound ROCK Inhibitor | RHO/ROCK Pathway Inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. reprocell.com [reprocell.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound - Media for Stem Cells Products StemRD [stemrd.com]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | ROCK | TargetMol [targetmol.com]

Application Notes and Protocols: Enhancing Cellular Reprogramming with Thiazovivin-Based Small Molecule Cocktails

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a cornerstone of regenerative medicine and disease modeling, has been significantly advanced by the use of small molecules. These compounds can enhance the efficiency, speed, and fidelity of the reprogramming process, often by replacing one or more of the canonical Yamanaka transcription factors (Oct4, Sox2, Klf4, and c-Myc). Thiazovivin, a selective inhibitor of Rho-associated kinase (ROCK), has emerged as a critical component in many small molecule cocktails for cellular reprogramming. By promoting cell survival, particularly of single cells, and regulating E-cadherin mediated cell-cell interactions, this compound addresses key bottlenecks in the reprogramming workflow.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of this compound in combination with other small molecules to enhance the efficiency of cellular reprogramming.

Mechanism of Action: The Role of this compound and Cooperating Small Molecules

This compound's primary role in reprogramming is to inhibit the ROCK signaling pathway.[2][3][4][6] This inhibition has several beneficial effects, including:

-

Enhanced Cell Survival: Dissociation of cells into single-cell suspensions, a common step in reprogramming protocols, often leads to apoptosis (anoikis). This compound significantly improves the survival of these single cells.[3][6]

-

Stabilization of E-cadherin: this compound helps to maintain cell-cell adhesion by stabilizing E-cadherin, which is crucial for the viability and proliferation of pluripotent stem cells.[2][5][7]

-

Increased Reprogramming Efficiency: By overcoming the cell survival bottleneck, this compound can dramatically increase the overall efficiency of iPSC generation.[3][8]

This compound is often used in combination with other small molecules that target distinct signaling pathways critical for pluripotency and the suppression of differentiation. Common partners include:

-

MEK Inhibitors (e.g., PD0325901): Inhibition of the MEK/ERK pathway helps to maintain the naive pluripotent state and prevent differentiation.[9]

-

TGF-β Receptor Inhibitors (e.g., SB431542, RepSox, A-83-01): The TGF-β pathway is a potent inducer of mesenchymal-to-epithelial transition (MET), a crucial early step in the reprogramming of fibroblasts. Inhibiting this pathway can replace the need for the transcription factor Sox2.[10][11][12]

-

GSK3β Inhibitors (e.g., CHIR99021): Inhibition of GSK3β activates the Wnt/β-catenin signaling pathway, which is known to promote the self-renewal of pluripotent stem cells.[11][13]

Quantitative Data Summary

The following tables summarize the reported effects of this compound and associated small molecules on reprogramming efficiency.

| Small Molecule Cocktail | Cell Type | Key Effect | Reported Efficiency Improvement | Reference |

| This compound, PD0325901, SB431542 | Human Somatic Cells | Increased iPSC generation | >200-fold | [2][3] |

| This compound | Human Cord Blood Mononuclear Cells | Increased iPSC generation | >10-fold | [7] |

| CHIR99021, RepSox, VPA | Mouse Embryonic Fibroblasts | Enhanced reprogramming | Significant increase | [14] |

| Ascorbic Acid, CHIR-99021 | Mouse Embryonic Fibroblasts | Boosted iPSC generation | Synergistic enhancement | [13] |

| RepSox (replaces Sox2) | Mouse Embryonic Fibroblasts | iPSC generation with OKM factors | Comparable to Sox2 transduction | [15] |

OKM: Oct4, Klf4, c-Myc VPA: Valproic Acid

Signaling Pathways in Reprogramming

The interplay of small molecules in modulating key signaling pathways is crucial for successful reprogramming.

Caption: Signaling pathways targeted by a common small molecule cocktail for reprogramming.

Experimental Protocols

Protocol 1: Enhanced iPSC Generation from Human Fibroblasts using this compound, PD0325901, and SB431542

This protocol is based on the combination of small molecules reported to significantly enhance reprogramming efficiency.[3][9]

Materials:

-

Human fibroblasts

-

Retroviral or Sendai virus vectors encoding Oct4, Sox2, Klf4, and c-Myc

-

Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Human ESC medium (e.g., mTeSR1 or E8)

-

This compound (Stock: 10 mM in DMSO)

-

PD0325901 (Stock: 10 mM in DMSO)

-

SB431542 (Stock: 10 mM in DMSO)

-

Matrigel-coated plates

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Seeding: Seed human fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate in fibroblast culture medium.

-

Transduction: The following day, transduce the fibroblasts with reprogramming vectors according to the manufacturer's instructions.

-

Small Molecule Treatment:

-

24 hours post-transduction, replace the medium with fresh fibroblast medium.

-

On day 3 post-transduction, switch to human ESC medium supplemented with the small molecule cocktail:

-

This compound: 2 µM

-

PD0325901: 1 µM

-

SB431542: 2 µM

-

-

-

Culture and Monitoring:

-

Replace the medium every other day with fresh human ESC medium containing the small molecule cocktail.

-

Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, refractile colonies.

-

-

iPSC Colony Isolation:

-

Between days 14-21, iPSC-like colonies should be visible.

-

Manually pick well-formed colonies and transfer them to fresh Matrigel-coated plates for expansion in human ESC medium (without the small molecule cocktail, though this compound can be included for the first 24 hours to improve survival after passaging).

-

-

Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4) and differentiation potential.

Protocol 2: Reprogramming Mouse Embryonic Fibroblasts (MEFs) with a Cocktail of CHIR99021, RepSox, and Valproic Acid (VPA)

This protocol utilizes a combination of small molecules to enhance reprogramming, with RepSox acting as a replacement for Sox2.[12][14]

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Retroviral vectors encoding Oct4, Klf4, and c-Myc

-

MEF culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, NEAA, β-mercaptoethanol)

-

Mouse ESC medium (DMEM, 15% FBS, LIF, NEAA, β-mercaptoethanol)

-

CHIR99021 (Stock: 10 mM in DMSO)

-

RepSox (Stock: 10 mM in DMSO)

-

Valproic Acid (VPA) (Stock: 1 M in water)

-

Gelatin-coated plates

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Seeding: Seed MEFs at a density of 1 x 10^5 cells per well of a 6-well plate on gelatin-coated plates in MEF culture medium.

-

Transduction: The next day, transduce the MEFs with Oct4, Klf4, and c-Myc retroviruses.

-

Small Molecule Treatment:

-

24 hours post-transduction, replace the medium with fresh MEF medium.

-

On day 3, switch to mouse ESC medium supplemented with the small molecule cocktail:

-

CHIR99021: 3 µM

-

RepSox: 1 µM

-

Valproic Acid: 0.5 mM

-

-

-

Culture and Monitoring:

-

Change the medium every other day with fresh mouse ESC medium containing the small molecule cocktail.

-

Observe the cultures for the emergence of ESC-like colonies.

-

-

iPSC Colony Isolation:

-

Around days 10-14, pick the colonies and expand them on feeder cells or under feeder-free conditions in mouse ESC medium.

-

-

Characterization: Confirm the pluripotency of the generated iPSC lines.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for iPSC generation using small molecules.

Troubleshooting and Considerations

-

Cell Viability: Low cell viability after transduction or passaging can be mitigated by increasing the concentration of this compound or using it for a longer duration.

-

Reprogramming Efficiency: If reprogramming efficiency is low, consider optimizing the concentration of each small molecule and the timing of their addition. The specific cell type used can also significantly impact efficiency.

-

Differentiation: Spontaneous differentiation of iPSC colonies can be a problem. Ensure the quality of the basal medium and the potency of the small molecules. The use of a MEK inhibitor like PD0325901 is particularly important for maintaining pluripotency.

-

Reagent Quality: The purity and stability of small molecules are critical. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Conclusion

The incorporation of this compound into small molecule cocktails represents a significant step forward in the field of cellular reprogramming. By enhancing cell survival and synergizing with other pathway inhibitors, this compound-containing cocktails offer a more robust and efficient method for generating high-quality iPSCs. The protocols and data presented here provide a valuable resource for researchers seeking to leverage these powerful tools in their work.

References

- 1. Reprogramming of endometrial adult stromal cells in the presence of a ROCK inhibitor, this compound, could obtain more efficient iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. stemcell.com [stemcell.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. cellculturedish.com [cellculturedish.com]

- 10. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. stemcell.com [stemcell.com]

- 13. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cocktail of chemical compounds robustly promoting cell reprogramming protects liver against acute injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

Application of Thiazovivin in Organoid Culture Initiation: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of organoid cultures from pluripotent stem cells (PSCs) or adult stem cells (ASCs) is a critical step that often faces challenges with low cell viability and inconsistent organoid formation. Dissociation of cells from their native tissue or culture substrate into single cells or small clusters can induce anoikis, a form of programmed cell death triggered by the loss of cell-matrix interactions. Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a crucial tool to overcome these hurdles. By targeting the ROCK signaling pathway, this compound promotes cell survival, enhances cell attachment, and significantly improves the efficiency of organoid initiation from various tissues.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in organoid culture.

Mechanism of Action: The ROCK Signaling Pathway

This compound exerts its pro-survival effects by inhibiting the ROCK signaling pathway, a key regulator of the actin cytoskeleton, cell polarity, and contraction.[2] Upon cell dissociation, the loss of adhesion to the extracellular matrix (ECM) can lead to an overactivation of the RhoA-ROCK pathway. This results in increased cytoskeletal tension and ultimately triggers apoptosis. This compound's inhibition of ROCK helps to alleviate this stress, promoting cell survival and facilitating the re-establishment of cell-cell and cell-matrix contacts necessary for organoid formation.[1] this compound has been shown to be effective at concentrations 5-fold lower than the more commonly used ROCK inhibitor, Y-27632.[2]

Quantitative Data on this compound Application

The use of this compound has been shown to significantly improve key metrics in organoid culture initiation. The following tables summarize the quantitative effects of this compound on organoid formation efficiency, cell viability, and organoid size.

Table 1: Effect of this compound on Organoid Formation Efficiency

| Organoid Type | Starting Material | This compound Concentration | Control (No this compound) | With this compound | Fold Increase | Reference |

| Human Embryonic Stem Cells | Single cells | 2 µM | Not specified | >30-fold increase in survival | [3] | |

| Cord Blood Mononuclear Cells | Reprogramming to iPSCs | 1 µM | Not specified | >10-fold increase in efficiency | [3] | |

| Intestinal Organoids | Single Lgr5-EGFPhigh cells | Not specified | 1.7-3.3% | Up to 34% | ~10-20 | [4] |

Table 2: Effect of this compound on Cell Viability

| Cell Type | Assay | This compound Concentration | Control (No this compound) | With this compound | Observation | Reference |

| Salivary Gland Stem Cells | Viability Assay | 10 µM (Y-27632) | Decreased viability post-dissociation | Increased viability | ROCK inhibitor improves in vitro culture conditions. | |

| Salivary Gland Stem Cells | Apoptosis Assay (Annexin V) | 10 µM (Y-27632) | Higher apoptosis and necrosis | Significantly reduced apoptosis and necrosis | Y-27632 enhances viability by inhibiting apoptosis. |

Note: While specific quantitative viability data for this compound was limited in the direct search, the data for the related ROCK inhibitor Y-27632 is presented as a strong indicator of the expected effects of this compound.

Table 3: Effect of this compound on Organoid Size

| Organoid Type | This compound/ROCKi Concentration | Control (No ROCKi) | With ROCKi | Observation | Reference |

| 3T3-L1 Adipose Organoids | 10 µM (Y-27632) | Smaller mean area | Significantly larger mean area | ROCK inhibitor enhanced the production of large organoids. | |

| Salivary Gland Spheroids | 10 µM (Y-27632) | Smaller spheroid size | Increased spheroid size | Y-27632 increased spheroid size and viability. |

Note: Data for the related ROCK inhibitor Y-27632 is shown, suggesting a similar positive effect on organoid size can be expected with this compound.

Experimental Protocols

The following are detailed protocols for the initiation of intestinal and cerebral organoids using this compound.

Protocol 1: Initiation of Human Intestinal Organoids from Cryopreserved Samples

This protocol outlines the steps for thawing and seeding cryopreserved human intestinal organoids, incorporating this compound to enhance survival and establishment.

Materials:

-

Cryopreserved human intestinal organoids

-

Basal culture medium (e.g., Advanced DMEM/F12)

-

Complete intestinal organoid growth medium

-

This compound (10 mM stock in DMSO)

-

Extracellular Matrix (ECM) (e.g., Matrigel®)

-

6-well tissue culture plates

-

Sterile conical tubes (15 mL)

-

Pipettes and sterile tips

Procedure:

-

Preparation:

-

Pre-warm the 6-well tissue culture plate in a 37°C incubator for at least 1 hour.

-

Thaw the ECM on ice.

-

Warm the complete intestinal organoid growth medium to room temperature.

-

Prepare the complete medium supplemented with this compound to a final concentration of 2 µM.

-

-

Thawing Organoids:

-

Rapidly thaw the cryovial of organoids in a 37°C water bath.

-

Transfer the contents of the vial to a 15 mL conical tube containing 10 mL of cold basal medium.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant, leaving the organoid pellet.

-

-

Embedding and Seeding:

-

Resuspend the organoid pellet in the required volume of thawed, ice-cold ECM.

-

Dispense 50 µL droplets of the organoid-ECM suspension into the center of each well of the pre-warmed 6-well plate.

-

Incubate the plate at 37°C for 10-15 minutes to allow the ECM domes to solidify.

-

-

Culture Initiation:

-

Gently add 2 mL of the pre-warmed complete intestinal organoid growth medium containing 2 µM this compound to each well.

-

Culture the organoids at 37°C and 5% CO2.

-

After the initial 24-48 hours, the medium can be replaced with complete growth medium without this compound.

-

Protocol 2: Generation of Cerebral Organoids from Human Pluripotent Stem Cells (hPSCs)

This protocol describes the initial steps of generating cerebral organoids, where this compound is used to enhance the survival of hPSCs upon single-cell dissociation for embryoid body (EB) formation.

Materials:

-

hPSCs (e.g., iPSCs or ESCs)

-

hPSC maintenance medium

-

Gentle cell dissociation reagent (e.g., Accutase)

-

EB formation medium

-

This compound (10 mM stock in DMSO)

-

96-well ultra-low attachment U-bottom plates

-

Sterile conical tubes (15 mL)

-

Pipettes and sterile tips

Procedure:

-

hPSC Culture and Dissociation:

-

Culture hPSCs to 70-80% confluency.

-

Aspirate the medium and wash the cells with PBS.

-

Add gentle cell dissociation reagent and incubate at 37°C until cells detach.

-

Gently pipette to create a single-cell suspension and transfer to a 15 mL conical tube.

-

-

Cell Counting and Seeding:

-